(1H-1-Benzazepin-1-yl)(phenyl)methanone
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Overview
Description
(1H-1-Benzazepin-1-yl)(phenyl)methanone is an organic compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1-Benzazepin-1-yl)(phenyl)methanone typically involves the condensation of benzylamine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzazepine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
(1H-1-Benzazepin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1H-1-Benzazepin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1H-1-Benzazepin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
- (1-Methyl-1h-Imidazol-2-Yl)-(3-Methyl-4-{3-[ (Pyridin-3-Ylmethyl)-Amino]-Propoxy}-Benzofuran-2-Yl)-Methanone
- (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
Uniqueness
(1H-1-Benzazepin-1-yl)(phenyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzazepine core provides a versatile scaffold for chemical modifications, making it valuable for the development of new compounds with potential therapeutic applications.
Properties
CAS No. |
74422-10-9 |
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Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-benzazepin-1-yl(phenyl)methanone |
InChI |
InChI=1S/C17H13NO/c19-17(15-10-2-1-3-11-15)18-13-7-6-9-14-8-4-5-12-16(14)18/h1-13H |
InChI Key |
BPLVXTMXEPZLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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